1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Overview
Description
Benzoimidazole derivative 1 is a member of the benzimidazole family, which is a class of heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . These compounds have been extensively studied due to their potential therapeutic applications and their structural similarity to naturally occurring nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with various aldehydes. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . This reaction is usually carried out in a solvent mixture under mild conditions, resulting in high yields of the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as NH3(CH2)4NH3SiF6, has been reported to enhance the efficiency and recyclability of the catalyst, making the process more sustainable . Additionally, microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: Benzoimidazole derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2 and HCl in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Benzoimidazole derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoimidazole derivative 1 involves its ability to interact with various molecular targets and pathways. For instance, as an anticancer agent, it can bind to nucleic acids and proteins, disrupting their function and leading to cell death . The compound’s structure allows it to act as a hydrogen donor or acceptor, facilitating interactions with drug targets involved in cancer progression . Additionally, benzimidazole derivatives can inhibit enzymes such as cyclooxygenase and lipoxygenase, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
Benzoimidazole derivative 1 can be compared to other similar compounds within the benzimidazole family, such as:
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
5,6-Dimethylbenzimidazole: A breakdown product of vitamin B12 with significant biological activity.
2-Substituted benzimidazoles: Exhibiting a range of therapeutic applications, including antihypertensive and antiviral properties.
Uniqueness: Benzoimidazole derivative 1 is unique due to its specific substituents and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methyl-N-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrF2N4O3/c1-21(2,3)30-7-8-31-27-20(29)13-10-16-19(25-11-28(16)4)17(24)18(13)26-15-6-5-12(22)9-14(15)23/h5-6,9-11,26H,7-8H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHRFHRSYBBMON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)F)F)N=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106617 | |
Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201106617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604812-70-5 | |
Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1604812-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201106617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Brom-2-fluorphenylamino)-4-fluor-N-[2-(1,1-dimethylethoxy)ethoxy]-1-methyl-1H-benzo[d]imidazol-6-carboxamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z4R9Y244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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